molecular formula C14H10INO B4190945 3-[(3-Iodophenyl)methoxy]benzonitrile

3-[(3-Iodophenyl)methoxy]benzonitrile

Cat. No.: B4190945
M. Wt: 335.14 g/mol
InChI Key: BYJXMYMAIGFBRF-UHFFFAOYSA-N
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Description

3-[(3-Iodophenyl)methoxy]benzonitrile is an organic compound that features a benzonitrile core substituted with a 3-iodobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Iodophenyl)methoxy]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-iodobenzyl alcohol with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile derivatives . specific industrial methods for this compound are less documented and may involve similar principles adapted for the specific substituents.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Iodophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids.

    Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

3-[(3-Iodophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-[(3-Iodophenyl)methoxy]benzonitrile largely depends on its application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    3-Iodobenzonitrile: Similar structure but lacks the benzyloxy group.

    3-Bromobenzyl benzonitrile: Similar but with a bromine atom instead of iodine.

    3-Chlorobenzyl benzonitrile: Similar but with a chlorine atom instead of iodine.

Uniqueness

3-[(3-Iodophenyl)methoxy]benzonitrile is unique due to the presence of both the iodobenzyl and benzonitrile groups, which confer distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-[(3-iodophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXMYMAIGFBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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